(R)-7,8-Dibromochroman-4-amine

Description

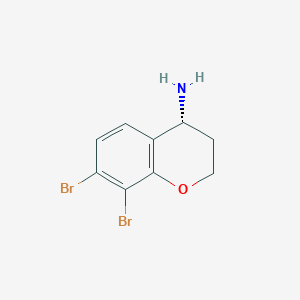

®-7,8-Dibromochroman-4-amine is an organic compound characterized by the presence of two bromine atoms attached to a chroman ring structure, with an amine group at the 4-position

Properties

Molecular Formula |

C9H9Br2NO |

|---|---|

Molecular Weight |

306.98 g/mol |

IUPAC Name |

(4R)-7,8-dibromo-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9Br2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m1/s1 |

InChI Key |

HBDLGKUMLOKNEE-SSDOTTSWSA-N |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=CC(=C2Br)Br |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7,8-Dibromochroman-4-amine typically involves the bromination of a chroman derivative followed by amination. One common method includes the following steps:

Bromination: The chroman derivative is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 7 and 8 positions.

Amination: The dibrominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions, such as elevated temperature and pressure, to introduce the amine group at the 4-position.

Industrial Production Methods

Industrial production of ®-7,8-Dibromochroman-4-amine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-7,8-Dibromochroman-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Corresponding oxides or hydroxyl derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted chroman derivatives with various functional groups.

Scientific Research Applications

®-7,8-Dibromochroman-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ®-7,8-Dibromochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 7,8-Dibromo-2,3-dihydrochromen-4-amine

- 7,8-Dibromo-4-chromanone

- 7,8-Dibromo-4-hydroxychroman

Uniqueness

®-7,8-Dibromochroman-4-amine is unique due to its specific stereochemistry and the presence of both bromine atoms and an amine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, ®-7,8-Dibromochroman-4-amine may exhibit enhanced reactivity or selectivity in certain reactions, as well as unique biological activities.

Biological Activity

(R)-7,8-Dibromochroman-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of brominated chroman derivatives, which are characterized by a chroman ring substituted with bromine atoms at the 7 and 8 positions and an amino group at the 4 position. This specific configuration is believed to contribute to its unique biological properties.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C10H8Br2N |

| Molecular Weight | 292.99 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that this compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.

Mechanism of Action:

- Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest: It has been observed to halt the cell cycle at the G2/M phase, preventing cancer cell proliferation.

Case Study: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against several human cancer cell lines, including breast and lung cancer cells. The results demonstrated:

- IC50 Values:

- Breast Cancer Cells: 12 µM

- Lung Cancer Cells: 15 µM

These values indicate a potent inhibitory effect on cancer cell growth compared to standard chemotherapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary data suggest that this compound exhibits moderate antibacterial activity.

Testing Parameters:

- Bacterial Strains Tested: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.

- Zone of Inhibition:

- S. aureus: 15 mm

- E. coli: 10 mm

- P. aeruginosa: 8 mm

These findings indicate that while the compound shows some effectiveness against gram-positive bacteria, its activity against gram-negative bacteria is comparatively lower.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's.

Mechanism of Action:

- Oxidative Stress Reduction: The compound may reduce oxidative stress in neuronal cells.

- Neuroinflammation Modulation: It appears to downregulate pro-inflammatory cytokines in neuronal cultures.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications on the chroman ring or variations in bromination patterns could enhance potency or selectivity.

Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Increased Bromination | Enhanced anticancer activity |

| Amino Group Variation | Altered neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.